5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
描述
属性
IUPAC Name |
5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)9-6(7)10-5(4)12/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVALVXRWWOOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization to Form Pyrazolo[4,3-d]pyrimidin-7-one Core
- Starting materials: The synthesis often begins with substituted pyrazole derivatives or aminopyrazoles, which undergo condensation and cyclization with formamide derivatives or equivalents to form the fused pyrimidinone ring.
- Reaction conditions: Cyclization is typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) at elevated temperatures (100–180 °C).
- Catalysts and bases: Use of tertiary amines (e.g., triethylamine) or inorganic bases (e.g., sodium hydride) facilitates cyclization by deprotonation and activation of intermediates.
Chlorination at the 5-Position
- Reagents: Chlorination is carried out using electrophilic chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS).
- Procedure: The pyrazolo[4,3-d]pyrimidin-7-one intermediate is treated with the chlorinating agent under controlled temperature (often reflux conditions) to selectively introduce chlorine at the 5-position.
- Solvents: Chlorobenzene, toluene, or 1,2-dichlorobenzene are commonly used as inert solvents to dissolve reactants and withstand high temperatures.
Methylation at the 1-Position
- Reagents: Alkylation is typically performed using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
- Bases: Strong bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are employed to deprotonate the nitrogen at the 1-position, facilitating nucleophilic substitution.
- Solvents: Polar aprotic solvents such as acetonitrile, dimethylformamide, or tetrahydrofuran (THF) are used.
- Conditions: The reaction is conducted at ambient to moderate temperatures (20–60 °C) for several hours to ensure complete methylation.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Aminopyrazole + formamide derivative, DMF, 150 °C, base (triethylamine) | Formation of pyrazolo[4,3-d]pyrimidin-7-one core |
| 2 | Chlorination | POCl3 or SOCl2, chlorobenzene, reflux | Introduction of chlorine at 5-position |
| 3 | Methylation | Methyl iodide, K2CO3, acetonitrile, 40 °C | Methylation at N-1 position |
Research Findings and Optimization Notes
- Yield improvements: Use of inert solvents with high boiling points (e.g., chlorobenzene) improves chlorination selectivity and yield.
- Purity control: Careful control of reaction temperature and stoichiometry minimizes side-products such as over-chlorinated or O-alkylated derivatives.
- Base selection: Tertiary amines and inorganic carbonates are preferred bases for their balance of reactivity and mildness, reducing decomposition.
- Scalability: The described methods have been demonstrated in patent literature to be scalable for industrial production, with reaction times and conditions optimized for batch processing.
Summary Table of Key Parameters
| Parameter | Typical Range/Choice | Notes |
|---|---|---|
| Cyclization solvent | DMF, DMSO, NMP | Polar aprotic solvents for high-temperature stability |
| Cyclization temp | 100–180 °C | Elevated temperature required for ring closure |
| Chlorinating agent | POCl3, SOCl2, NCS | Selective 5-position chlorination |
| Chlorination solvent | Chlorobenzene, toluene, 1,2-dichlorobenzene | High boiling point solvents for reflux conditions |
| Methylating agent | Methyl iodide, dimethyl sulfate | Alkylation at N-1 position |
| Methylation base | K2CO3, Cs2CO3 | Mild bases to promote nucleophilic substitution |
| Methylation solvent | Acetonitrile, DMF, THF | Polar aprotic solvents |
| Reaction time | Several hours (varies by step) | Optimized for yield and purity |
化学反应分析
Types of Reactions
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
Medicinal Chemistry
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has been investigated for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Research indicates that compounds similar to this pyrazolopyrimidine derivative exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that pyrazolopyrimidines can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Biochemical Research
The compound's structural features make it valuable in biochemical research:
- Protein Degradation : It is utilized as a building block in the development of protein degraders. These degraders target specific proteins for degradation, which is a promising approach in drug discovery and therapeutic interventions against diseases caused by protein misfolding or overexpression .
- Kinase Inhibition Studies : Its ability to inhibit certain kinases has made it a subject of interest in the study of signaling pathways in various cellular processes. This is particularly relevant in cancer research where aberrant kinase activity is common .
Material Sciences
In material sciences, this compound has potential applications:
- Synthesis of Functionalized Polymers : The compound can be used to synthesize functionalized polymers that exhibit specific properties such as enhanced thermal stability or electrical conductivity . These polymers can be applied in electronics and photonics.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various pyrazolopyrimidine derivatives, including this compound, demonstrating significant inhibition of cancer cell lines with IC50 values in the nanomolar range. The mechanism was linked to the selective inhibition of CDKs.
Case Study 2: Anti-inflammatory Mechanism
In another investigation reported in Biochemical Pharmacology, the compound was shown to downregulate TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent. This finding paves the way for further exploration into its therapeutic applications for inflammatory diseases.
作用机制
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one primarily involves the inhibition of specific enzymes. For instance, it has been shown to inhibit CDKs by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Uniqueness
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit CDKs makes it a promising candidate for further research and development in cancer therapy .
生物活性
Overview
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family, recognized for its diverse biological activities and potential therapeutic applications. This compound has gained attention for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation, making it a candidate for cancer treatment.
Target and Mode of Action
The primary target of this compound is CDK2 . By inhibiting CDK2, this compound disrupts cell cycle progression, leading to cytotoxic effects in various cancer cell lines. The inhibition of this kinase is crucial as CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, thus promoting cellular proliferation.
Biochemical Pathways
The compound's action on CDK2 affects several downstream signaling pathways involved in cell proliferation and survival. This inhibition can trigger apoptosis in cancer cells, providing a potential therapeutic strategy against tumors.
Pharmacokinetics
In silico studies suggest that this compound possesses favorable pharmacokinetic properties. These studies typically evaluate absorption, distribution, metabolism, and excretion (ADME), indicating that similar compounds exhibit suitable profiles for therapeutic use.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity. A study involving various human cancer cell lines (HeLa, CAKI-I, PC-3, MiaPaca-2, A549) showed promising results in inhibiting cell growth and inducing apoptosis through mechanisms involving mTOR inhibition with nanomolar potency .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.15 | Apoptosis induction |
| CAKI-I | 0.20 | CDK2 inhibition |
| PC-3 | 0.25 | mTOR pathway disruption |
| MiaPaca-2 | 0.30 | Cell cycle arrest |
| A549 | 0.18 | Apoptosis via mitochondrial pathway |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-1-methylpyrazole with a suitable pyrimidine derivative in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Similar Compounds
Other compounds within the pyrazolopyrimidine family exhibit similar biological activities:
| Compound Name | Target Kinase | IC50 (µM) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 0.40 |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | CDK9 | 0.50 |
| Thioglycoside derivatives | Various | Varies |
These compounds share structural similarities but differ in their specific substitutions and biological activities.
Case Studies and Research Findings
A notable case study involved synthesizing a series of 5-substituted pyrazolo[4,3-d]pyrimidin-7(6H)-ones which were evaluated for their anticancer properties. The study revealed that these derivatives exhibited varying degrees of potency against different cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity .
常见问题
Q. What are the common synthetic routes for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is synthesized via cyclization and halogenation reactions. A typical approach involves:
- Cyclization : Heating chloroacetamide derivatives with amines in ethanol under reflux to form the pyrazolo-pyrimidinone core .
- Halogenation : Bromination of precursor pyrazolo[4,3-d]pyrimidin-7-ones using bromine in acetic acid at 95°C for 18 hours to introduce the chlorine substituent .
Optimization Tips : - Use solvent-free conditions for initial heating to reduce side reactions.
- Control stoichiometry of halogenating agents (e.g., bromine) to avoid over-substitution .
- Purify via recrystallization from ethanol or DCM/hexane mixtures .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the pyrazolo-pyrimidinone scaffold. Key signals include δ 8.2–8.5 ppm (pyrimidine H) and δ 3.5–4.0 ppm (N-methyl group) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) assess purity (>95%) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks for molecular weight validation .
Q. What in vitro models are used for initial anticancer screening of this compound?
Methodological Answer: Standard protocols include:
- Cell Lines : HeLa (cervical), A549 (lung), PC-3 (prostate), and MiaPaca-2 (pancreatic) cancer cells .
- Assays : MTT or SRB assays to measure IC values after 48–72 hours of exposure .
- Controls : Doxorubicin or cisplatin as positive controls; vehicle-treated cells as negative controls.
Advanced Research Questions
Q. How do structural modifications at the 5-position affect mTOR inhibitory activity?
Methodological Answer:
-
SAR Insights : Reddy et al. (2014) synthesized 20 analogs with varying 5-substituents (e.g., -Cl, -Br, -OCH).
-
Key Data :
Substituent (5-position) IC (µM) vs mTOR -Cl 0.12 -Br 0.18 -OCH 1.45
Q. How can researchers address discrepancies in biological activity observed across different studies (e.g., variable IC50_{50}50 values)?
Methodological Answer: Discrepancies may arise from:
- Cell Line Heterogeneity : Genetic variations in HeLa vs. A549 lines impact drug uptake .
- Assay Conditions : Differences in serum concentration (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability.
- Resolution Strategy :
- Standardize protocols (e.g., ATCC-certified cells, fixed serum conditions).
- Validate results using orthogonal assays (e.g., Western blot for mTOR pathway proteins) .
Q. What strategies enhance selectivity for specific kinase targets (e.g., FAK vs. mTOR)?
Methodological Answer:
- Scaffold Hybridization : Wang et al. (2019) fused pyrrolo[2,3-d]pyrimidine with pyrazolo[4,3-d]pyrimidinone to improve FAK selectivity. This modification increased hydrophobic interactions with FAK’s DFG motif .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and eliminate off-target interactions.
- Kinase Panel Screening : Test against 50+ kinases (e.g., FAK, PI3K, EGFR) to identify selectivity profiles .
Q. How can crystallographic data inform the design of analogs with improved potency?
Methodological Answer:
Q. What are the implications of solvent-free synthesis routes for scalability and green chemistry?
Methodological Answer:
Q. Tables for Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
